molecular formula C11H14BrNO2 B11807085 N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

Cat. No.: B11807085
M. Wt: 272.14 g/mol
InChI Key: MQXWONUKCVFWKS-UHFFFAOYSA-N
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Description

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine is a chemical compound that belongs to the class of organic compounds known as benzodioxins. These compounds are characterized by a benzene ring fused to a dioxin ring. The presence of a bromine atom at the 7th position and an ethanamine group attached to the benzodioxin core makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzene-1,2-diol.

    Formation of Benzodioxin Ring: The diol undergoes a reaction with oxiran-2-ylmethanol in the presence of sodium hydroxide (NaOH) in tetrahydrofuran (THF) and water.

    Introduction of Ethanamine Group: The resulting intermediate is then reacted with ethanamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine

InChI

InChI=1S/C11H14BrNO2/c1-2-13-7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6,13H,2-4,7H2,1H3

InChI Key

MQXWONUKCVFWKS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(C=C1Br)OCCO2

Origin of Product

United States

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